molecular formula C13H15N3O B1666666 Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide CAS No. 26165-65-1

Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide

Cat. No. B1666666
CAS RN: 26165-65-1
M. Wt: 229.28 g/mol
InChI Key: BGAABSPYXZGBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide is a bioactive chemical.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide, and its derivatives have demonstrated significant antimicrobial and antitubercular activities. A study by Joshi et al. (2013) synthesized various analogs of this compound, which showed promising in vitro antibacterial, antifungal, and antitubercular activity against strains like Mycobacterium tuberculosis. This was further supported by Joshi, More, Kulkarni et al. (2012) and Joshi, Vagdevi, Vaidya, Gadaginamath (2008), who found similar antimicrobial and antitubercular properties in related compounds.

Cytotoxicity Studies

Some derivatives of this compound have been evaluated for their cytotoxic activity. Joshi et al. (2013) and Joshi, More, Kulkarni et al. (2012) conducted cytotoxicity tests on mammalian Vero cell lines and A549 lung adenocarcinoma cell lines, revealing that these compounds exhibit antitubercular activity at non-cytotoxic concentrations.

Molecular Modeling and Docking Studies

Molecular modeling studies have been performed to understand the antimycobacterial properties of these compounds. Joshi, More, Pansuriya, Aminabhavi, Gadad (2017) used molecular docking to reveal vital interactions and binding conformations, aiding in the understanding of the compounds' antimycobacterial mechanisms.

Synthesis and Chemical Analysis

Extensive synthesis and chemical analysis of these compounds have been carried out, as demonstrated in studies like Khattab (2005) and Saleem, Sharma, Mahajan, Sheikh, Kalsotra (2012). These studies focus on the structural establishment of the compounds through various spectral analyses, contributing to the understanding of their chemical properties.

Miscellaneous Applications

Other studies have explored diverse applications of these compounds, such as their role in nucleating agents for polymers Kawamoto, Sakai, Horikoshi, Urushihara, Tobita (2007), and their potential in corrosion inhibition Chaitra, Mohana, Tandon (2018).

properties

CAS RN

26165-65-1

Product Name

Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)benzohydrazide

InChI

InChI=1S/C13H15N3O/c1-9-6-7-10(2)16(9)12-5-3-4-11(8-12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17)

InChI Key

BGAABSPYXZGBMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN)C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN)C

Appearance

Solid powder

Other CAS RN

26165-65-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide
Reactant of Route 2
Reactant of Route 2
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide
Reactant of Route 3
Reactant of Route 3
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide
Reactant of Route 4
Reactant of Route 4
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide
Reactant of Route 5
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)-, hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.